Dimethyl 2,6-dichloroterephthalate

カタログ番号 B050130

CAS番号:

264276-14-4

分子量: 263.07 g/mol

InChIキー: LOKPWGMXOIYCAH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

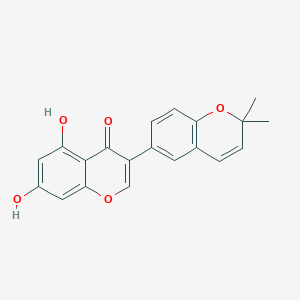

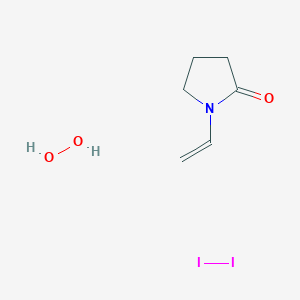

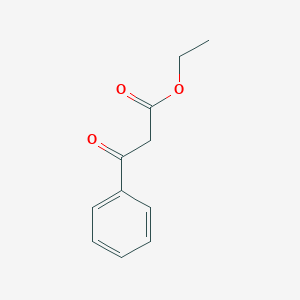

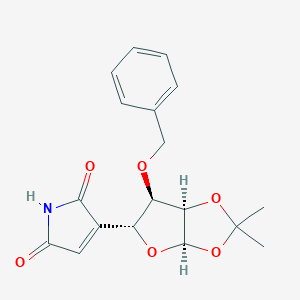

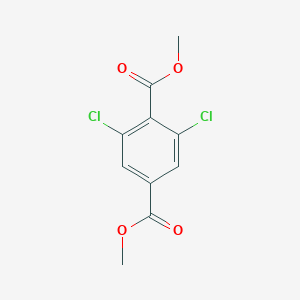

Dimethyl 2,6-dichloroterephthalate is a chemical compound with the molecular formula C10H8Cl2O4 . It has an average mass of 263.074 Da and a monoisotopic mass of 261.979950 Da .

Molecular Structure Analysis

The molecular structure of Dimethyl 2,6-dichloroterephthalate consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

Dimethyl 2,6-dichloroterephthalate is a solid at room temperature . It has a molecular weight of 263.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.科学的研究の応用

Catalytic Performance

- Methylation of 2-Methylnaphthalene : DCPA-related compounds are used in the synthesis of 2,6-Dimethylnaphthalene (2,6-DMN), a commercially important chemical for producing polyethylenenaphthalate and polybutylene naphthalate. The methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, including Cu-impregnated and Zr-impregnated beta zeolite, demonstrated that 2,6-DMN can be synthesized effectively. Zr modification, in particular, enhanced the activity and selectivity of beta zeolite catalysts (Güleç, Sher, & Karaduman, 2018).

Environmental Impact

- Effects on Root Anatomy and Cytology : DCPA's impact on root development has been studied, showing inhibition of rooting and alterations in cell size and shape in various plants like bermudagrass and corn. This indicates its significant effect on plant growth and development (Bingham, 1968).

- Interactions with Soil-Borne Microorganisms : In soil samples treated with DCPA, an increase in actinomycete population was observed without adverse effects on microbial growth, suggesting the potential for DCPA degradation in soil environments (Tweedy, Turner, & Achituv, 1968).

Biochemical and Molecular Studies

- Dimethyl Phthalate Interaction with Trypsin : A study on Dimethyl phthalate (DMP), closely related to DCPA, showed its interaction with the enzyme trypsin, leading to fluorescence quenching and conformational changes. This highlights the biochemical implications of phthalate exposure (Wang, Zhang, & Wang, 2015).

Synthesis and Chemical Reactions

- Synthesis of Complexes and Compounds : Research includes the synthesis of various chemical complexes and derivatives of DCPA-related compounds for potential industrial and scientific applications. This includes the synthesis of 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes (Fossey & Richards, 2004).

Environmental Pollution Studies

- Oxidative Degradation of Dimethyl Phthalate : Investigating the degradation of DMP with hydrogen peroxide and ferrate under various conditions showed effective removal from water, indicating potential methods for decontaminating environments contaminated with phthalates (Xue, Zhu, Zong, Huang, & Wang, 2019).

特性

IUPAC Name |

dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKPWGMXOIYCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,6-dichloroterephthalate | |

Synthesis routes and methods I

Procedure details

A hexane solution containing 2M trimethylsilyldiazomethane was added to the mixture of 500 mg of 2,6-dichloro-4-carboxybenzoic acid (Maybridge) and 15 ml of methanol until the end point of the reaction. The reaction mixture was concentrated and purified by silica gel chromatography (ethyl acetate/hexane) to obtain the title compound.

Synthesis routes and methods II

Procedure details

To a solution of dimethyl 2-amino-3,5-dichloroterephthalate (200 g, 0.72 mol) in THF (1 L) at room temperature was slowly added isoamylnitrite (240 mL). The mixture was heated under reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with petroleum-diethyl:ether (50:1) to give dimethyl 2,6-dichloroterephthalate (187 g, yield: 98%) as a light yellow solid.

Yield

98%

Synthesis routes and methods III

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods IV

Procedure details

In a round bottom flask containing concentrated sulfuric acid (10 mL) was added ice-cold water (10 mL) while maintaining the temperature around 0° C. Sodium nitrite (3.7 g, 53 mmol) was added portion wise followed by the drop wise addition of hypophosphorous acid (8 mL). This was followed by drop wise addition of a solution of dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate (5 g, 17.9 mmol, Step a) in acetic acid (10 mL). The resulting reaction mixture was stirred at 0° C. for 2 hours and then stored in a refrigerator at −10° C. for 15 hours. The reaction mixture was stirred at room temperature for additional 2 hours. The reaction mixture was again cooled to 0° C. and neutralized with aqueous ammonia solution, partitioned with ethyl acetate (2×15 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified by silica gel column chromatography using ethyl acetate in hexane (4%) to yield dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate as a pale yellow crystalline solid (3.8 g, 79%).

[Compound]

Name

ice

Quantity

10 mL

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

79%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。